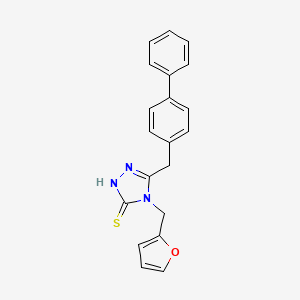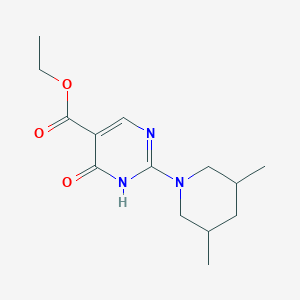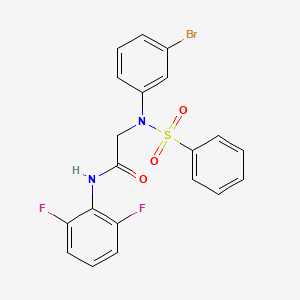
5-(4-biphenylylmethyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-biphenylylmethyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol, also known as BITT, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. BITT has a unique chemical structure that makes it a promising candidate for a variety of biochemical and physiological studies. In
作用机制
The mechanism of action of 5-(4-biphenylylmethyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve the inhibition of various enzymes and the scavenging of reactive oxygen species. 5-(4-biphenylylmethyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol has been shown to bind to the active site of xanthine oxidase and tyrosinase, thereby inhibiting their activity. It has also been shown to reduce the levels of reactive oxygen species in cells, which could explain its potential antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
5-(4-biphenylylmethyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 5-(4-biphenylylmethyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol can inhibit the activity of xanthine oxidase and tyrosinase, reduce the levels of reactive oxygen species, and inhibit the proliferation of cancer cells. In vivo studies have shown that 5-(4-biphenylylmethyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol can reduce the levels of uric acid in the blood, protect against liver damage, and improve glucose tolerance in diabetic mice.
实验室实验的优点和局限性
One of the main advantages of 5-(4-biphenylylmethyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol is its unique chemical structure, which makes it a promising candidate for various biochemical and physiological studies. Its ability to inhibit enzymes and scavenge reactive oxygen species could make it a valuable tool for the study of various diseases. However, one of the limitations of 5-(4-biphenylylmethyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol is its low solubility in water, which could make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of 5-(4-biphenylylmethyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol. One potential direction is the development of 5-(4-biphenylylmethyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol-based drugs for the treatment of various diseases, such as gout and cancer. Another potential direction is the study of 5-(4-biphenylylmethyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol in combination with other compounds, such as antioxidants and anti-inflammatory agents, to determine its potential synergistic effects. Additionally, further studies are needed to fully understand the mechanism of action of 5-(4-biphenylylmethyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol and its potential applications in scientific research.
科学研究应用
5-(4-biphenylylmethyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol has been used in various scientific research applications due to its unique chemical properties. It has been studied as a potential inhibitor of various enzymes, such as xanthine oxidase and tyrosinase, which play important roles in biochemical pathways. 5-(4-biphenylylmethyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol has also been studied for its potential antioxidant and anti-inflammatory properties, which could make it a promising candidate for the treatment of various diseases.
属性
IUPAC Name |
4-(furan-2-ylmethyl)-3-[(4-phenylphenyl)methyl]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c25-20-22-21-19(23(20)14-18-7-4-12-24-18)13-15-8-10-17(11-9-15)16-5-2-1-3-6-16/h1-12H,13-14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUCEEYCSPTMBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC3=NNC(=S)N3CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-allyl-2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4696001.png)
![1-[(2-chloro-4-nitrophenoxy)methyl]-N-(4-methyl-2-pyridinyl)-1H-pyrazole-3-carboxamide](/img/structure/B4696004.png)
![N-(2-fluorophenyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4696014.png)
![1-[2-(4-bromo-2-chlorophenoxy)propanoyl]piperidine](/img/structure/B4696020.png)

![methyl {4-[({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)amino]phenyl}acetate](/img/structure/B4696044.png)
![7-(difluoromethyl)-5-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B4696051.png)
![methyl {7-[(2,6-difluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4696072.png)
![methyl 2-({[6-chloro-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4696082.png)
![N-[1-(3,4-diethoxybenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4696089.png)
![2,2'-[1,4-diazepane-1,4-diylbis(sulfonyl-4,1-phenylene)]bisdihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione](/img/structure/B4696094.png)
![5-(2,4-dichlorophenyl)-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-1H-pyrazole-3-carboxamide](/img/structure/B4696104.png)
![1-methyl-N-{1-methyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4696107.png)